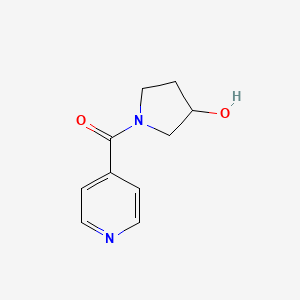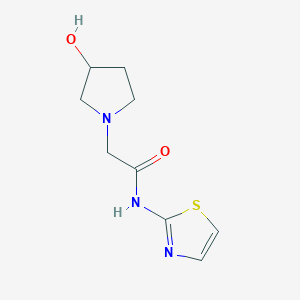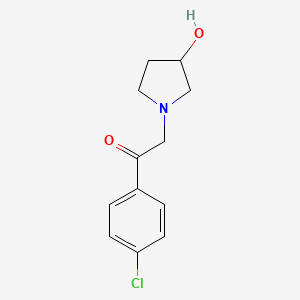
2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one, or 2-Aminoazetidine-1-one (AAZO) is an organic compound with a wide range of applications in scientific research. Its unique structure and properties make it an attractive molecule for use in a variety of laboratory experiments. AAZO is a colorless crystalline solid with a melting point of 75-77 °C and a boiling point of 153-155 °C. It is soluble in water, methanol, and ethanol, and is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A compound structurally related to 2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one, referred to as azetidinones, has been synthesized through microwave-assisted methods. These azetidinones were evaluated for their pharmacological properties, including antibacterial and antifungal activities, demonstrating significant potential in the development of new therapeutic agents. The rapid and efficient synthesis method underlines the compound's relevance in medicinal chemistry research (K. Mistry & K. R. Desai, 2006).
Antifungal Activity
Another research focus has been on the antifungal properties of compounds related to this compound. These compounds have shown promising results against a range of fungal pathogens, which could lead to new treatments for fungal infections. The structure-activity relationship studies accompanying these findings provide valuable insights into the design of potent antifungal agents (Yi-An Ruan et al., 2011).
Corrosion Inhibition
Research has also extended to the application of related compounds as corrosion inhibitors, specifically for oil-well tubular steel in acidic environments. These studies have shown that such compounds can effectively protect metal surfaces from corrosive agents, offering potential applications in industrial maintenance and preservation (M. Yadav, D. Sharma, & Sumit Kumar, 2015).
Antibacterial Properties
Further research has highlighted the antibacterial potential of compounds similar to this compound. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in addressing antibiotic resistance and the need for new antibacterial drugs (Y. Kuramoto et al., 2003).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-1-2-9(10(13)3-7)11(16)6-15-4-8(14)5-15/h1-3,8H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSLEONTIHVXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)
![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)



![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)